3-Methyl-1,2-butadiene structural formula and isomers
3-Methyl-1,2-butadiene structural formula and isomers
An In-depth Technical Guide to 3-Methyl-1,2-butadiene: Structural Formula and Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-methyl-1,2-butadiene, including its structural formula, and a detailed exploration of its various isomers. The content is tailored for professionals in research and development, offering quantitative data, experimental insights, and visual representations of chemical structures and relationships.
3-Methyl-1,2-butadiene: The Core Compound
3-Methyl-1,2-butadiene, an organic compound with the chemical formula C5H8, is a notable member of the allene (B1206475) family, which are compounds containing two cumulative double bonds.[1] It is also known by several synonyms, including 1,1-dimethylallene and asym-dimethylallene.[2][3][4]
Structural Formula:
The structure of 3-methyl-1,2-butadiene features a central carbon atom forming double bonds with two other carbon atoms. One of the terminal carbons of the allene system is bonded to two hydrogen atoms, while the other is bonded to two methyl groups.
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Condensed Formula: (CH₃)₂C=C=CH₂
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SMILES String: CC(C)=C=C[2]
Isomerism of C₅H₈
The molecular formula C₅H₈ gives rise to a significant number of structural and stereoisomers. These isomers can be broadly classified into several categories based on their functional groups and carbon skeleton, including dienes (of which 3-methyl-1,2-butadiene is a member), alkynes, and various cyclic structures.[6][7] There are at least 26 constitutional isomers with the molecular formula C₅H₈.[6]
The major classes of C₅H₈ isomers include:
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Dienes (Alkadienes): These are hydrocarbons containing two carbon-carbon double bonds.
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Allenes (Cumulated Dienes): Double bonds are adjacent to each other. Examples include 3-methyl-1,2-butadiene and 1,2-pentadiene.
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Conjugated Dienes: Double bonds are separated by a single bond. An important example is 2-methyl-1,3-butadiene (isoprene).
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Isolated Dienes: Double bonds are separated by more than one single bond, such as in 1,4-pentadiene.
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Alkynes: These isomers contain a carbon-carbon triple bond. Examples include 1-pentyne, 2-pentyne, and 3-methyl-1-butyne.[7][8]
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Cyclic Alkenes and Related Structures: These isomers contain a ring and at least one double bond, or are polycyclic. Examples include cyclopentene, methylcyclobutene, and spiropentane.[6][9]
Quantitative Data: Physical Properties
The distinct structural arrangements of C₅H₈ isomers lead to variations in their physical properties. A summary of key properties for 3-methyl-1,2-butadiene and some of its common isomers is presented below.
| Property | 3-Methyl-1,2-butadiene | Isoprene (2-Methyl-1,3-butadiene) | 1-Pentyne | Cyclopentene |
| Boiling Point (°C) | 40-41[3] | 34.1 | 39.3-40.2 | 44.2 |
| Melting Point (°C) | -148 to -134[1] | -145.9 | -106 | -135 |
| Density (g/mL at 25°C) | 0.694[3] | 0.676 | 0.691 | 0.769 |
| Refractive Index (n20/D) | 1.419[3] | 1.422 | 1.385 | 1.422 |
Experimental Protocols
Synthesis of 3-Methyl-1,2-butadiene
A general method for the preparation of 3-methyl-1,2-butadiene involves the alkylation of olefins.[1] A representative, though generalized, protocol would involve reacting a suitable butene isomer with a methylating agent in the presence of a catalyst.
Generalized Protocol:
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Reactant Preparation: A C4 olefin feedstock (e.g., n-butene) is prepared in a suitable solvent.
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Catalyst Introduction: A catalyst, often a strong base or an organometallic complex, is introduced into the reaction vessel under an inert atmosphere.
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Methylation: A methylating agent, such as methanol (B129727) or a methyl halide, is added to the reaction mixture in a controlled manner.[1]
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Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to facilitate the alkylation and subsequent rearrangement to the allene structure.
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Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is separated from byproducts and unreacted starting materials. Purification is commonly achieved through fractional distillation.
Isomer Characterization
Distinguishing between the various C₅H₈ isomers requires a combination of spectroscopic techniques.
General Workflow for Isomer Identification:
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Sample Preparation: The isomer or mixture of isomers is dissolved in a suitable deuterated solvent (for NMR) or prepared neat (for IR).
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Infrared (IR) Spectroscopy: The sample is analyzed to identify key functional groups. For instance, allenes like 3-methyl-1,2-butadiene show a characteristic C=C=C stretching vibration around 1950 cm⁻¹, which is absent in conjugated dienes or alkynes. The NIST Chemistry WebBook provides IR spectral data for 3-methyl-1,2-butadiene.[4][10]
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Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts and coupling patterns are unique for each isomer. For 3-methyl-1,2-butadiene, one would expect a singlet for the two equivalent methyl groups and signals in the vinylic region for the CH₂ group.[11]
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Mass Spectrometry (MS): While all C₅H₈ isomers have the same molecular weight (m/z = 68), their fragmentation patterns upon ionization can differ, providing clues to their structure.[4]
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Data Analysis: The spectra from these techniques are compared with literature values or spectral databases (such as NIST or SpectraBase) to confirm the identity of the isomer(s).[12]
Applications and Safety
3-Methyl-1,2-butadiene is primarily used in organic synthesis as an intermediate for producing other chemicals, plastics, and rubber.[1] It has also been utilized in studies of photo-induced reactions.[3]
Safety Information: 3-Methyl-1,2-butadiene is a highly flammable liquid and vapor.[1] It can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated area away from ignition sources.[1]
References
- 1. chembk.com [chembk.com]
- 2. 3-methyl-1,2-butadiene [stenutz.eu]
- 3. 3-Methyl-1,2-butadiene 97 598-25-4 [sigmaaldrich.com]
- 4. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]
- 5. 3-Methyl-1,2-butadiene | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 26 selected constitutional isomers of molecular formula C5H8, E/Z geometrical isomers, R/S optical isomers, names of isomers carbon chain functional group isomers structural formula skeletal formula of C5H8 exam practice questions Doc Brown's advanced level organic chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Question How many structural isomers are possible for C₅H₈? | Filo [askfilo.com]
- 10. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]
- 11. 3-METHYL-1,2-BUTADIENE(598-25-4) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
